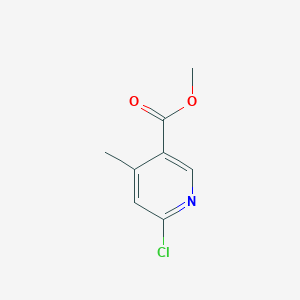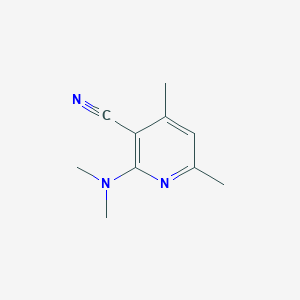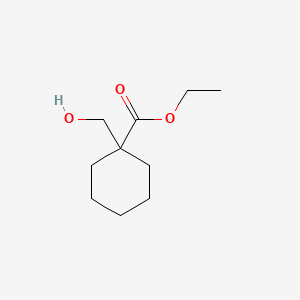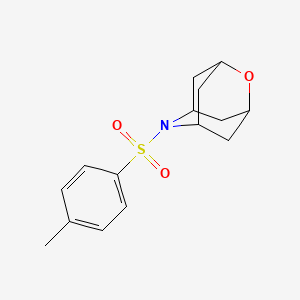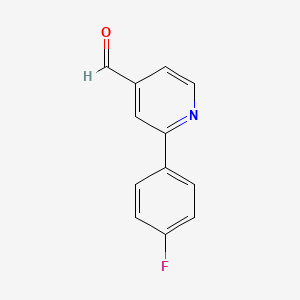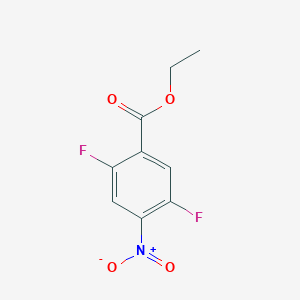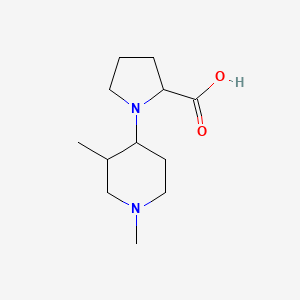
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a derivative of L-Proline, which is a nonpolar aliphatic amino acid due to its cyclic pyrrolidine side chain . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can participate in asymmetric intramolecular aldol reactions, as catalyzed by the natural amino acid proline .Scientific Research Applications
Synthesis Applications
Deconjugative Esterification : The compound has been used in novel deconjugative esterification processes. Sano et al. (2006) reported its use in the catalyzed esterification of 2-cyclohexylideneacetic acids, employing specific coupling reagents to afford isopropyl 2-(cyclohex-l-enyl)acetate (Sano et al., 2006).
Synthesis of Bicyclic Systems : Kharchenko et al. (2008) described its role in the synthesis of novel bicyclic systems such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, illustrating its potential in creating complex molecular structures (Kharchenko et al., 2008).
Antagonist Synthesis for Idiopathic Pulmonary Fibrosis : Anderson et al. (2016) reported its use in the diastereoselective synthesis of a non-peptidic αvβ6 integrin antagonist, a potential therapeutic agent for idiopathic pulmonary fibrosis (Anderson et al., 2016).
Ruthenium(II) Polypyridyl Complexes Synthesis : Bischof et al. (2013) utilized the compound in synthesizing ruthenium(II) dicarbonyl complexes for biosensing and biomedical applications (Bischof et al., 2013).
Chemical Properties and Reactions
Redox-Annulations : Kang et al. (2015) explored its use in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the synthesis of ring-fused pyrrolines (Kang et al., 2015).
Synthesis of Antimicrobial Agents : Uno et al. (1993) studied its metabolism in mice and rats, highlighting its potential in the development of novel antimicrobial agents (Uno et al., 1993).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids : Hideg and Lex (1984) reported a method for synthesizing mono-and di-carboxylic acid derivatives containing the pyrrolidin-1-oxyl ring (Hideg & Lex, 1984).
Calcium Antagonist Stereoselectivity : Tamazawa et al. (1986) studied its stereoselective properties in the context of calcium antagonism, providing insights into the molecular interactions and pharmacodynamics (Tamazawa et al., 1986).
Safety And Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. Future research could focus on the design of new pyrrolidine compounds, taking into account the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
1-(1,3-dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-8-13(2)7-5-10(9)14-6-3-4-11(14)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJYVBQCBGALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N2CCCC2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




